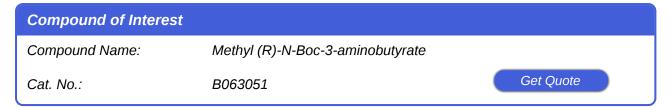


# Spectroscopic Profile of Methyl (R)-N-Boc-3aminobutyrate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl (R)-N-Boc-3-aminobutyrate** (CAS 159877-47-1), a key chiral building block in pharmaceutical and organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

# **Quantitative Spectroscopic Data**

The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry analyses of **Methyl (R)-N-Boc-3-aminobutyrate**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~4.0 - 4.2	m	1H	-	CH-N
3.67	S	3H	-	O-CH₃
~2.5	m	2H	-	CH <sub>2</sub> -C=O
1.44	S	9Н	-	С(СН3)3 (Вос)
1.21	d	3H	~6.8	CH-CH₃

Note: The chemical shifts for the protons on the chiral center and the adjacent methylene group are approximate and may vary depending on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
172.1	C=O (Ester)
155.0	C=O (Boc)
79.2	C(CH₃)₃ (Boc)
51.6	O-CH₃
43.8	CH-N
41.2	CH <sub>2</sub> -C=O
28.4	C(CH₃)₃ (Boc)
20.5	CH-CH₃

**Table 3: IR Spectroscopic Data** 



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3370	Strong, Broad	N-H Stretch (Amide)
~2970	Medium	C-H Stretch (Aliphatic)
~1735	Strong	C=O Stretch (Ester)
~1690	Strong	C=O Stretch (Amide, Boc)
~1520	Strong	N-H Bend (Amide II)
~1170	Strong	C-O Stretch

**Table 4: Mass Spectrometry Data** 

m/z	Interpretation
218.1	[M+H] <sup>+</sup> (Protonated Molecule)
162.1	[M-C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup> (Loss of tert-butoxy group)
118.1	[M-Boc+H]+ (Loss of Boc group)
102.1	[M-COOCH <sub>3</sub> -C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Sample Preparation: A sample of **Methyl (R)-N-Boc-3-aminobutyrate** (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) to a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.

#### <sup>1</sup>H NMR Spectroscopy:

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Parameters:



- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32 scans are typically sufficient.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: 0-12 ppm.
- Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

#### <sup>13</sup>C NMR Spectroscopy:

- Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher).
- Parameters:
  - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Number of Scans: 512-2048 scans are often required due to the low natural abundance of <sup>13</sup>C.
  - Relaxation Delay: 2-5 seconds.
  - Acquisition Time: 1-2 seconds.
  - Spectral Width: 0-200 ppm.
- Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the deuterated solvent signal.

### Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.



#### Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Parameters:
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32 scans.
- Processing: A background spectrum of the empty sample holder is first recorded and automatically subtracted from the sample spectrum.

### **Mass Spectrometry (MS)**

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer.

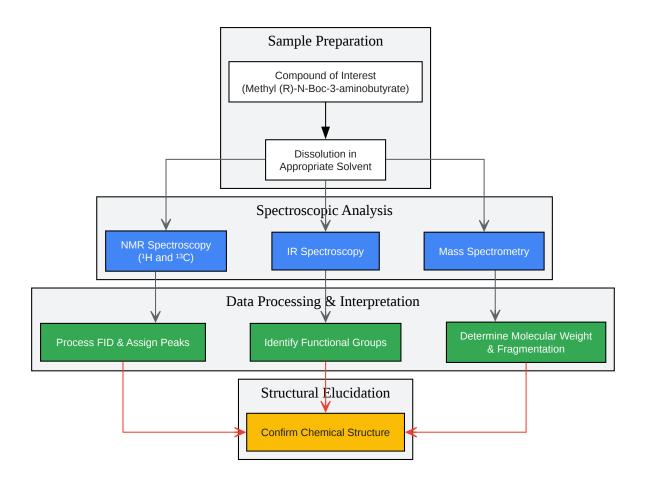
#### Data Acquisition:

- Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization ESI).
- Parameters (ESI):
  - Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]+.
  - Mass Range: m/z 50-500.
  - Capillary Voltage: 3-4 kV.
  - Cone Voltage: 20-40 V.
- Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.



### **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl (R)-N-Boc-3-aminobutyrate**.



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Caption: General workflow for spectroscopic analysis.

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